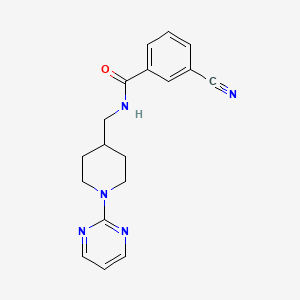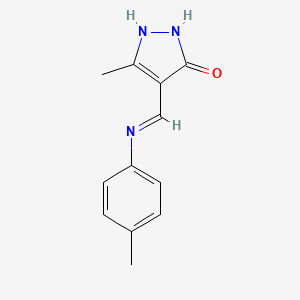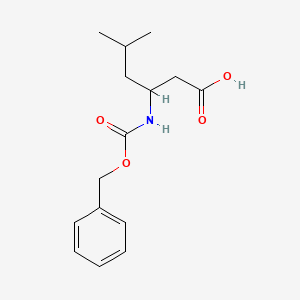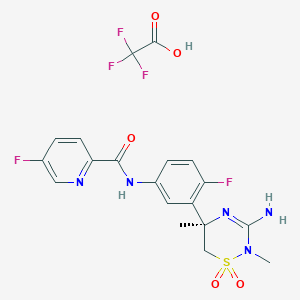
3-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is a versatile chemical compound with exciting research applications. It has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
Synthesis Analysis
The compound can be synthesized using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles . The synthesis of cyanoacetamides, a class to which this compound belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The structures of synthetic derivatives of this compound were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The cross-coupling reaction occurred with advantageous deprotection of the formamide protecting group during workup .Aplicaciones Científicas De Investigación
Leukemia Treatment
The compound is structurally similar to Imatinib, one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, enzymes that can promote the growth of cancer cells .
Inhibition of PKB Kinase Activity
The compound may have potential in inhibiting PKB kinase activity . PKB, also known as Akt, is a key regulator in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Antiviral Activity
Indole derivatives, which the compound is a part of, have shown antiviral activity . They have been reported as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . They can potentially be used in the treatment of diseases caused by inflammation.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They can potentially be used in the treatment of diseases caused by microorganisms.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . They can potentially be used in the treatment of diabetes, a disease that occurs when your blood glucose, also called blood sugar, is too high.
Antimalarial Activity
Indole derivatives have shown antimalarial activity . They can potentially be used in the treatment of malaria, a life-threatening disease that’s typically transmitted through the bite of an infected Anopheles mosquito.
Propiedades
IUPAC Name |
3-cyano-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c19-12-15-3-1-4-16(11-15)17(24)22-13-14-5-9-23(10-6-14)18-20-7-2-8-21-18/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUSNPOSFJVIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-benzhydrylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2794477.png)




![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2794487.png)
![4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2794489.png)


![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2794493.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2794495.png)
![N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2794498.png)
methyl}quinolin-8-ol](/img/structure/B2794499.png)